Phenoxyacetic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenoxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPDWSOZIOUXRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5OCH2COOH, C8H8O3 | |
| Record name | PHENOXYACETIC ACID | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID9025873 | |
| Record name | Phenoxyacetic acid | |
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Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenoxyacetic acid appears as light tan powder or white solid. (NTP, 1992), Solid, Colourless needle-like crystals; sour sweet odour | |
| Record name | PHENOXYACETIC ACID | |
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| Record name | Phenoxyacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031609 | |
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| Record name | Phenoxyacetic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/959/ | |
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Boiling Point |
545 °F at 760 mmHg (Decomposes) (NTP, 1992), 285.00 °C. @ 760.00 mm Hg | |
| Record name | PHENOXYACETIC ACID | |
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| Record name | Phenoxyacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031609 | |
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Solubility |
1 to 5 mg/mL at 63 °F (NTP, 1992), 12 mg/mL at 10 °C, Slightly soluble in water; soluble in oils, Soluble at room temperature (in ethanol) | |
| Record name | PHENOXYACETIC ACID | |
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| Record name | Phenoxyacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Phenoxyacetic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/959/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
122-59-8 | |
| Record name | PHENOXYACETIC ACID | |
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| Record name | Phenoxyacetic acid | |
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| Record name | Phenoxyacetic acid | |
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| Record name | PHENOXYACETIC ACID | |
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| Record name | Acetic acid, 2-phenoxy- | |
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| Record name | Phenoxyacetic acid | |
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| Record name | Phenoxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | PHENOXYACETIC ACID | |
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| Record name | Phenoxyacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
208 to 212 °F (NTP, 1992), 98 - 99 °C | |
| Record name | PHENOXYACETIC ACID | |
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| Record name | Phenoxyacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Strategies and Chemical Transformations
Advanced Synthetic Methodologies for Phenoxyacetic Acid and its Derivatives
The synthesis of this compound and its analogues has evolved from traditional methods to more efficient and environmentally benign approaches. These advancements focus on improving yields, reducing reaction times, and minimizing waste.
Conventional Synthetic Pathways
The most established and widely used method for synthesizing this compound is the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution of a haloacetic acid, typically chloroacetic acid, by a phenoxide ion. The phenoxide is generated in situ by treating phenol with a strong base, such as sodium hydroxide or potassium hydroxide.
The general reaction is as follows: C₆H₅OH + NaOH → C₆H₅ONa + H₂O C₆H₅ONa + ClCH₂COOH → C₆H₅OCH₂COOH + NaCl
This synthesis is typically carried out in an aqueous medium or a mixed solvent system of water and ethanol. chemicalbook.com The reaction mixture is heated to reflux for several hours to ensure complete reaction. chemicalbook.com After cooling, the product is isolated by acidifying the reaction mixture, which precipitates the this compound. chemicalbook.com Yields for this method are generally good, often around 75%. chemicalbook.com
A typical laboratory procedure involves dissolving monochloroacetic acid in water, adjusting the pH to 8-9 with a sodium hydroxide solution to form sodium chloroacetate (B1199739). Separately, phenol is dissolved in a sodium hydroxide solution. The sodium chloroacetate solution is then added to the phenol solution, and the mixture is refluxed. chemicalbook.com
Table 1: Representative Conventional Synthesis of this compound
| Reactants | Base | Solvent | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Phenol, Chloroacetic acid | Sodium Hydroxide | Water/Ethanol | Reflux, 5 hours | 75% | chemicalbook.com |
Green Chemistry Approaches to this compound Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For this compound synthesis, green chemistry approaches focus on reducing or eliminating the use of hazardous solvents and reagents, and improving energy efficiency.
One notable green approach is the use of phase-transfer catalysis (PTC). This technique facilitates the reaction between reactants in different phases (e.g., an aqueous phase containing the phenoxide and an organic phase or the solid chloroacetate). The phase-transfer catalyst, typically a quaternary ammonium salt, transports the phenoxide anion to the reaction site. This can lead to milder reaction conditions, reduced reaction times, and the ability to use water as the primary solvent, minimizing the need for organic solvents. researchgate.net
Another green strategy involves performing the synthesis in water without any organic co-solvents, which is the most environmentally benign solvent. Some syntheses of this compound derivatives have been successfully carried out in an aqueous medium by refluxing, which aligns with the principles of green chemistry. farmaciajournal.com
Microwave-Assisted Synthetic Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of this compound and its derivatives, offering significant advantages over conventional heating methods. farmaciajournal.comtandfonline.com
Microwave irradiation can dramatically reduce reaction times, often from hours to minutes. tandfonline.com Moreover, these reactions can frequently be carried out under solvent-free conditions, which is a key aspect of green chemistry. farmaciajournal.comtandfonline.comfarmaciajournal.com In a typical microwave-assisted synthesis, the reactants (a phenol and a haloacetic acid) are mixed, sometimes with a solid support or a catalyst, and irradiated in a microwave reactor. The high efficiency of energy transfer leads to rapid heating and a significant rate enhancement. This method not only provides excellent yields but also simplifies the work-up procedure. tandfonline.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Reaction Time | Solvent | Yield | Reference |
|---|---|---|---|---|
| Conventional Heating | Several hours | Water/Ethanol | Good | chemicalbook.com |
| Microwave-Assisted | Minutes | Solvent-free | Very good | tandfonline.com |
Derivatization Chemistry of the this compound Scaffold
The this compound structure possesses two primary sites for chemical modification: the aromatic ring and the carboxyl group. This allows for the synthesis of a vast library of derivatives with diverse applications.
Functionalization of the Aromatic Ring System
The phenyl group of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the ring. A common and important derivatization is chlorination. chemicalbook.com
Chlorination of this compound can yield mono-, di-, or tri-chlorinated products depending on the reaction conditions and the amount of chlorinating agent used. google.com A particularly significant derivative is 2,4-dichlorothis compound (2,4-D), a widely used herbicide. chemicalbook.comwho.int The synthesis of 2,4-D from this compound is typically achieved by reacting it with chlorine gas in a suitable solvent, such as acetic acid. googleapis.comgoogle.com Catalysts, like iron phthalocyanine or Lewis acids, can be employed to facilitate the reaction. google.comgoogle.com The position of chlorination is directed by the activating phenoxy group.
Other electrophilic substitution reactions, such as nitration and sulfonation, can also be performed on the aromatic ring to introduce nitro and sulfonic acid groups, respectively, leading to a wider range of derivatives.
Table 3: Selected Examples of Aromatic Ring Functionalization
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Chlorination | Cl₂, Acetic Acid | 2,4-Dichlorothis compound | googleapis.com |
| Chlorination | Cl₂, Iron Phthalocyanine (catalyst) | 2,4-Dichlorothis compound | google.com |
Modifications at the Carboxyl Group
The carboxylic acid functional group of this compound is a versatile handle for a variety of chemical transformations, most notably esterification and amidation.
Esterification: this compound can be readily converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst. jocpr.com A wide range of catalysts can be used for this transformation, including mineral acids, as well as solid acid catalysts like metal cation-exchanged montmorillonite nanoclays. nih.gov The synthesis of this compound esters is significant as many of these compounds have applications as flavoring agents and in the development of insecticides and antioxidants. jocpr.com A simple procedure involves activating the carboxylic acid group with reagents like phosphonitrilic chloride (PNT) and N-methyl morpholine (NMM) before reacting with a phenol to form the corresponding ester. jocpr.com
Amidation: The carboxyl group can also be converted into an amide by reacting this compound with an amine. This reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent. The resulting phenoxyacetamides are a class of compounds that have been investigated for their biological activities. nih.gov Furthermore, this compound can be converted to this compound hydrazide by reacting its ester with hydrazine hydrate. mdpi.com These hydrazides serve as important precursors for further derivatization. mdpi.com
Phenoxyacetic Anhydride Formation and its Synthetic Utility
Phenoxyacetic anhydride is a versatile chemical intermediate utilized in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. chemimpex.com Its utility stems from its reactivity as an acylating agent, enabling the introduction of the phenoxyacetyl group into various molecules.
The formation of phenoxyacetic anhydride typically involves the dehydration of this compound. This transformation can be achieved using various dehydrating agents, with acetic anhydride being a common choice. The reaction involves heating this compound with acetic anhydride, which serves as both a reagent and a solvent, to drive the removal of a water molecule and form the corresponding anhydride.
The synthetic utility of phenoxyacetic anhydride is primarily centered on its role in acylation reactions. As an acylating agent, it readily reacts with nucleophiles such as alcohols, phenols, and amines to introduce the phenoxyacetyl moiety.
Acylation of Alcohols and Phenols: Phenoxyacetic anhydride reacts with alcohols and phenols to form the corresponding esters. This reaction is a fundamental transformation in organic synthesis, often employed to protect hydroxyl groups or to synthesize esters with specific biological activities. The reaction proceeds via nucleophilic acyl substitution, where the oxygen atom of the hydroxyl group attacks one of the carbonyl carbons of the anhydride.
Acylation of Amines: Primary and secondary amines react with phenoxyacetic anhydride to yield N-substituted phenoxyacetamides. This reaction is crucial in the synthesis of various pharmaceuticals and other biologically active compounds. Similar to the acylation of alcohols, the reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on a carbonyl carbon of the anhydride.
Friedel-Crafts Acylation: Phenoxyacetic anhydride can also be employed in Friedel-Crafts acylation reactions to introduce a phenoxyacetyl group onto an aromatic ring. wikipedia.orgchemguide.co.ukbyjus.com This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride. The reaction generates an acylium ion, which then attacks the electron-rich aromatic ring to form a ketone.
The following table summarizes the synthetic applications of phenoxyacetic anhydride with various nucleophiles.
| Nucleophile | Product Type | General Reaction Conditions |
|---|---|---|
| Alcohols (R-OH) | Phenoxyacetic Esters | Reaction with phenoxyacetic anhydride, often with gentle heating. |
| Phenols (Ar-OH) | Phenoxyacetic Esters | Reaction with phenoxyacetic anhydride, may require heating or a catalyst. chemguide.co.uk |
| Primary Amines (R-NH₂) | N-Alkyl-phenoxyacetamides | Reaction with phenoxyacetic anhydride. |
| Secondary Amines (R₂NH) | N,N-Dialkyl-phenoxyacetamides | Reaction with phenoxyacetic anhydride. |
| Aromatic Compounds (e.g., Benzene) | Aryl Phenoxyacetyl Ketones | Friedel-Crafts acylation conditions (e.g., with AlCl₃ catalyst). wikipedia.orgchemguide.co.uk |
Advanced Spectroscopic and Computational Investigations
Vibrational Spectroscopy Analysis (FTIR, Raman) of Phenoxyacetic Acid and its Derivatives
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the molecular-level investigation of this compound and its derivatives. americanpharmaceuticalreview.com These methods probe the vibrational modes of molecules, providing a unique fingerprint that is sensitive to chemical structure, conformation, and intermolecular interactions. americanpharmaceuticalreview.com
In the study of this compound derivatives, such as p-bromothis compound and (2,4,5-Trichlorophenoxy) Acetic acid, both FTIR and Raman spectra have been recorded and analyzed. nih.govnih.gov Experimental observations are often complemented by quantum chemical calculations, such as those based on Density Functional Theory (DFT), to achieve a more detailed and accurate assignment of the observed vibrational bands. nih.govnih.gov
For instance, the FTIR and FT-Raman spectra of p-bromothis compound were recorded in the solid phase. nih.gov The interpretation of these spectra was aided by DFT (B3LYP) calculations with the 6-31G(d,p) basis set, which were used to compute the harmonic vibrational frequencies, infrared intensities, and Raman scattering activities. nih.gov A detailed assignment of the vibrational modes was made possible by calculating the potential energy distribution (PED). nih.gov Similarly, a comprehensive vibrational analysis of (2,4,5-Trichlorophenoxy) Acetic acid was carried out using both experimental FTIR and FT-Raman spectroscopy and computational methods (HF and DFT). nih.gov
The characteristic vibrational modes of this compound and its derivatives can be categorized as follows:
O-H Vibrations: The stretching and bending vibrations of the carboxylic acid hydroxyl group are typically observed in specific regions of the infrared spectrum.
C=O Vibrations: The carbonyl stretch of the carboxylic acid group is a strong and characteristic absorption in the infrared spectrum.
C-O Vibrations: The ether linkage and carboxylic acid C-O bonds give rise to stretching vibrations.
Aromatic Ring Vibrations: The phenyl group exhibits characteristic C-H stretching, C=C stretching, and ring breathing modes.
CH₂ Vibrations: The methylene group displays symmetric and asymmetric stretching and bending vibrations.
The following table summarizes some of the key vibrational frequencies observed for a derivative of this compound, p-bromothis compound, and their assignments based on a combination of experimental data and theoretical calculations. nih.gov
| Wavenumber (cm⁻¹) | Assignment |
| ~3000 | O-H stretch |
| ~1700 | C=O stretch |
| ~1200 | C-O stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~1600-1450 | Aromatic C=C stretch |
| ~2900 | CH₂ stretch |
Nuclear Magnetic Resonance Spectroscopy (NMR) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov
¹H NMR Spectroscopy: The proton NMR spectrum of this compound typically exhibits distinct signals corresponding to the aromatic protons, the methylene protons, and the acidic proton of the carboxylic acid group. chemicalbook.com The chemical shifts (δ) of these protons are influenced by the electronic effects of the neighboring atoms and functional groups.
Aromatic Protons: The protons on the phenyl ring typically appear as a complex multiplet in the downfield region of the spectrum (around 6.8-7.3 ppm). The splitting pattern of these signals can provide information about the substitution pattern on the aromatic ring.
Methylene Protons: The two protons of the -OCH₂- group appear as a singlet, typically in the range of 4.5-4.8 ppm.
Carboxylic Acid Proton: The acidic proton of the -COOH group is usually observed as a broad singlet at a significantly downfield chemical shift (often >10 ppm), and its position can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the this compound molecule.
Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is typically found at the most downfield position in the spectrum (around 170-180 ppm).
Aromatic Carbons: The carbons of the phenyl ring give rise to several signals in the aromatic region (approximately 115-160 ppm). The carbon attached to the ether oxygen (C-O) is observed at a more downfield position compared to the other aromatic carbons.
Methylene Carbon: The carbon of the -OCH₂- group typically appears in the range of 60-70 ppm.
Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT, can be used to calculate theoretical NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments. nih.gov
Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic H | 6.8 - 7.3 | - |
| Methylene H (-OCH₂-) | ~4.6 | - |
| Carboxylic Acid H (-COOH) | >10 | - |
| Carbonyl C (=O) | - | ~175 |
| Aromatic C (ipso) | - | ~158 |
| Aromatic C (ortho, para) | - | ~115-130 |
| Methylene C (-OCH₂-) | - | ~65 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within a molecule upon absorption of light in the UV and visible regions of the electromagnetic spectrum. uzh.ch For this compound, the absorption of UV light primarily involves the excitation of electrons in the aromatic ring. tandfonline.com
The UV spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. shu.ac.uk
π → π Transitions:* These transitions involve the promotion of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. uzh.ch These are typically high-energy transitions and result in strong absorption bands. In this compound, these transitions are associated with the conjugated π system of the benzene ring.
n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atoms) to an antibonding π* molecular orbital. uzh.ch These are generally lower in energy and have a lower molar absorptivity compared to π → π* transitions.
The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the aromatic ring. tanta.edu.eg For example, studies on this compound have shown that the secondary transition of the benzene ring, which is electronically forbidden due to symmetry, becomes more intense due to the presence of the substituent. tandfonline.com
Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to calculate the electronic absorption spectra of molecules, providing theoretical support for the assignment of experimental absorption bands. researchgate.net These calculations can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the transitions. researchgate.net
The following table summarizes the typical electronic transitions observed in the UV-Vis spectrum of this compound.
| Transition Type | Wavelength Region (nm) | Molar Absorptivity (ε) |
| π → π | ~220 - 280 | High |
| n → π | > 280 | Low |
Quantum Chemical Calculations and Molecular Modeling of this compound
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the conformational landscape and electronic structure of this compound and its derivatives. nih.gov DFT calculations allow for the determination of optimized molecular geometries, relative energies of different conformers, and a detailed understanding of the electronic properties of the molecule. mdpi.com
By performing geometry optimizations, researchers can identify the most stable conformation of this compound. These calculations have been used to study the preferred orientation of the carboxylic acid group relative to the phenoxy ring. researchgate.net The theoretical structural parameters obtained from DFT calculations, such as bond lengths and bond angles, can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a key role in determining the chemical reactivity of a molecule. wuxiapptec.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). ajchem-a.com
The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter that provides insights into the kinetic stability and chemical reactivity of the molecule. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including: chemrxiv.org
Ionization Potential (I): Approximated as -E_HOMO.
Electron Affinity (A): Approximated as -E_LUMO.
Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness (1/η).
Electronegativity (χ): Calculated as (I + A) / 2.
Electrophilicity Index (ω): Calculated as μ² / (2η), where μ is the electronic chemical potential (-(I+A)/2). This index quantifies the global electrophilic nature of a molecule.
DFT calculations are widely used to compute the energies of the HOMO and LUMO and subsequently derive these reactivity descriptors for this compound and its analogs. researchgate.netajchem-a.com
The table below presents a conceptual representation of how these reactivity descriptors are derived from HOMO and LUMO energies.
| Descriptor | Formula |
| HOMO Energy | E_HOMO |
| LUMO Energy | E_LUMO |
| Ionization Potential (I) | -E_HOMO |
| Electron Affinity (A) | -E_LUMO |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 |
| Electrophilicity Index (ω) | (E_HOMO + E_LUMO)² / (4 * (E_LUMO - E_HOMO)) |
An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. ucla.edu The ESP map is generated by plotting the electrostatic potential on the molecule's electron density surface. wuxiapptec.com
The colors on an ESP map represent different regions of electrostatic potential:
Red: Indicates regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. youtube.com
Blue: Indicates regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. youtube.com
Green/Yellow: Represents regions of neutral or near-neutral electrostatic potential. youtube.com
For this compound, the ESP map typically shows a region of high negative potential (red) around the oxygen atoms of the carboxylic acid group, indicating their nucleophilic character. wuxiapptec.com Conversely, the hydrogen atom of the carboxylic acid group and, to a lesser extent, the hydrogen atoms on the aromatic ring, will show regions of positive potential (blue), highlighting their electrophilic or acidic nature. wuxiapptec.com
Aromaticity Indices and Electronic Stability Assessments
The aromaticity and electronic stability of this compound have been the subject of detailed computational investigations, providing insights into its chemical behavior and reactivity. These studies primarily employ Density Functional Theory (DFT) calculations to determine various parameters that quantify these properties.
A key aspect of these investigations is the assessment of the aromatic character of the phenyl ring in this compound. Aromaticity is a fundamental concept in chemistry that describes the increased stability of cyclic, planar molecules with a delocalized π-electron system. Several indices have been developed to quantify the degree of aromaticity.
One of the most common is the Harmonic Oscillator Model of Aromaticity (HOMA) . The HOMA index is a geometry-based descriptor that evaluates the bond length alternation in a cyclic system. A value of 1 indicates a fully aromatic system like benzene, while values less than 1 signify a decrease in aromaticity. For this compound, DFT calculations at the B3LYP/6-311++G** level of theory have been used to determine its HOMA value, providing a quantitative measure of the aromaticity of its phenyl ring.
Another widely used set of descriptors are the magnetic indices of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) . NICS values are calculated as the negative of the magnetic shielding at a specific point in space, typically at the center of a ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, with more negative values suggesting a higher degree of aromaticity. The NICS values for this compound have also been computed, offering a magnetic perspective on its aromatic character semanticscholar.org.
The electronic stability of this compound is often evaluated by examining its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap , is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Computational studies have provided precise values for the HOMO and LUMO energies and the corresponding energy gap for this compound nih.gov.
Table 1: Calculated Aromaticity Indices for this compound
| Index | Value | Computational Method |
|---|---|---|
| HOMA | Value not explicitly found in search results | B3LYP/6-311++G** |
| NICS(0) | Value not explicitly found in search results | B3LYP/6-311++G** |
| NICS(1) | Value not explicitly found in search results | B3LYP/6-311++G** |
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) | Computational Method |
|---|---|---|
| HOMO Energy | Value not explicitly found in search results | B3LYP/aug-cc-pVTZ |
| LUMO Energy | Value not explicitly found in search results | B3LYP/aug-cc-pVTZ |
| HOMO-LUMO Energy Gap | Value not explicitly found in search results | B3LYP/aug-cc-pVTZ |
Table 3: Selected Natural Bond Orbital (NBO) Analysis Data for this compound
| Interaction (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) |
|---|---|
| Specific donor-acceptor interactions and their stabilization energies are not explicitly detailed in the provided search results. | Data not available |
| Data not available | Data not available |
X-ray Diffraction Studies of this compound and its Derivatives
X-ray diffraction is a powerful experimental technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of this compound and several of its derivatives has been elucidated through single-crystal X-ray diffraction studies, providing valuable information on their molecular geometry, conformation, and intermolecular interactions in the solid state acs.org.
Detailed analysis of the X-ray diffraction data provides precise measurements of bond lengths and bond angles within the this compound molecule. These experimental values can be compared with those obtained from theoretical calculations, offering a means to validate the computational models used.
The study of this compound derivatives through X-ray diffraction allows for a systematic investigation of the effects of substituent groups on the molecular conformation and crystal packing. For example, the introduction of a chlorine atom on the phenyl ring, as in 4-chlorothis compound, can influence the electronic properties of the molecule and lead to different intermolecular interactions and crystal packing arrangements. By comparing the crystal structures of a series of derivatives, researchers can gain a deeper understanding of structure-property relationships.
The crystallographic data for this compound and its derivatives are typically deposited in crystallographic databases, such as the Cambridge Structural Database (CSD), making this information accessible to the scientific community for further analysis and comparison.
Table 4: Selected Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available in search results |
| Space Group | Data not available in search results |
| a (Å) | Data not available in search results |
| b (Å) | Data not available in search results |
| c (Å) | Data not available in search results |
| α (°) | Data not available in search results |
| β (°) | Data not available in search results |
| γ (°) | Data not available in search results |
| Volume (ų) | Data not available in search results |
| Z | Data not available in search results |
Table 5: Selected Bond Lengths and Angles for this compound from X-ray Diffraction
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| C-O (ether) | Data not available in search results |
| C-C (aromatic) | Data not available in search results |
| C=O (carboxyl) | Data not available in search results |
| C-O-C (ether) | Data not available in search results |
| O-C=O (carboxyl) | Data not available in search results |
Biological Activities and Mechanistic Elucidation
Plant Physiology and Auxin Mimicry in Phenoxyacetic Acid Compounds
This compound-based herbicides are synthetic auxins that disrupt normal plant growth, leading to the death of susceptible species. wikipedia.org Their mode of action involves interfering with the plant's natural hormonal balance.
This compound derivatives function as mimics of the natural plant hormone indole-3-acetic acid (IAA). wikipedia.orgnih.gov This mimicry allows them to bind to auxin receptors, initiating a cascade of events that disrupt normal cellular processes. nih.gov Unlike IAA, which is tightly regulated by the plant through synthesis, degradation, and conjugation, synthetic auxins like phenoxyacetic acids are more stable and persist for longer, leading to an uncontrolled hormonal response. nih.govmdpi.com
This sustained signaling leads to a variety of detrimental effects, including:
Uncontrolled Cell Division and Elongation: The continuous auxin signal promotes rapid and disorganized growth, leading to twisting of stems and leaves. mdpi.com
Ethylene Production: Phenoxyacetic acids induce the synthesis of ethylene, another plant hormone, which contributes to senescence and growth abnormalities. nih.gov
Abscisic Acid (ABA) Accumulation: These synthetic auxins also trigger the overproduction of ABA, a hormone involved in stress responses, which further inhibits growth and contributes to the plant's demise. nih.gov
The interaction of phenoxyacetic acids with the plant's hormonal network is complex, involving crosstalk between auxin, ethylene, and ABA signaling pathways. nih.govbohrium.com
The distribution of auxins throughout a plant is a highly controlled process mediated by specialized transporter proteins, including the PIN-FORMED (PIN) family of auxin efflux carriers. nih.govnih.gov These transporters are responsible for the polar transport of auxin, creating the concentration gradients necessary for various developmental processes. nih.govnih.gov
Recent research has demonstrated that this compound herbicides are transported by these same PIN proteins. nih.govnih.govresearchgate.net This means that these synthetic compounds co-opt the plant's own transport machinery to move throughout its tissues. nih.govresearchgate.net Studies using Arabidopsis thaliana have shown that PIN8, a specific member of the PIN family, facilitates the transport of this compound derivatives like 2,4-dichlorothis compound (2,4-D) and 4-chlorothis compound (4-CPA). nih.govnih.govplantae.org
The transport kinetics of these synthetic auxins by PIN8 are similar to that of the natural auxin, IAA. plantae.org This shared transport mechanism underscores the close structural and functional mimicry of phenoxyacetic acids to endogenous auxins.
The ability of PIN transporters to recognize and transport a range of this compound herbicides is determined by the specific molecular interactions within the transporter's binding site. nih.govresearchgate.net Cryo-electron microscopy (Cryo-EM) structures of Arabidopsis thaliana PIN8 bound to 2,4-D and 4-CPA have provided detailed insights into these interactions. nih.govnih.govresearchgate.net
These studies have revealed several key features of substrate recognition:
Conformational Changes: The transport process involves a series of conformational changes in the PIN protein as it binds to the substrate and moves it across the membrane. nih.govnih.govresearchgate.net
Key Amino Acid Residues: Specific amino acid residues within the binding pocket are crucial for coordinating the carboxyl group of the this compound molecule. nih.gov For instance, in PIN8, Asn117, Tyr150, Ser146, and Gln145 have been identified as important for substrate binding. nih.gov
Substituent Effects: The chemical structure of the this compound derivative, including the position and nature of substituents on the phenyl ring, influences its binding affinity to the transporter. biorxiv.org For example, chlorine substitutions at both the C2 and C4 positions result in higher affinity than a substitution at the C2 position alone. biorxiv.org
By understanding these molecular determinants, it may be possible to design novel herbicides with enhanced specificity or to engineer crop plants with increased resistance to existing herbicides. nih.govresearchgate.netbiorxiv.org
The herbicidal activity of phenoxyacetic acids stems from the widespread cellular and metabolic chaos they induce. By overwhelming the plant's hormonal regulatory systems, these compounds trigger a cascade of destructive events.
The primary mode of action is the disruption of cell membrane integrity. umn.edu This leads to a rapid loss of cellular contents and the browning of plant tissues, a symptom known as necrosis. umn.edu This effect is often exacerbated by sunlight, which activates the formation of reactive oxygen species that further damage cell membranes. umn.edu
In addition to direct membrane damage, phenoxyacetic acids also cause significant metabolic disturbances. They have been shown to affect the activity of various enzymes involved in xenobiotic metabolism. nih.gov For example, 2,4-D and MCPA can increase the activity of epoxide hydrolase and decrease the activity of glutathione S-transferase in rats. nih.gov While these studies were conducted in animals, they suggest that phenoxyacetic acids can have broad-ranging effects on metabolic pathways.
The uncontrolled growth stimulated by these herbicides also depletes the plant's energy reserves, further contributing to its demise. mdpi.com The combination of cellular disruption, metabolic interference, and resource depletion ultimately leads to the death of the susceptible plant.
Antimicrobial Research of this compound Derivatives
In addition to their well-established role as herbicides, derivatives of this compound have also been investigated for their potential antimicrobial properties.
A number of studies have demonstrated that certain this compound derivatives exhibit activity against a range of bacteria. The specific chemical structure of the derivative plays a significant role in its antibacterial efficacy and spectrum.
For instance, 4-phenylazophenoxyacetic acids have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria, including Pseudomonas aeruginosa, Proteus vulgaris, and Escherichia coli. researchgate.net The presence of chloro or methyl substituents on these molecules has been found to enhance their antimicrobial efficiency. researchgate.net
Other research has focused on the synthesis of novel this compound analogues and their evaluation against various bacterial strains. researchgate.net For example, some azo glycol derivatives of this compound have demonstrated activity against Streptococcus pneumoniae, Staphylococcus epidermidis, Bacillus pumilus (Gram-positive), and Pseudomonas aeruginosa and E. coli (Gram-negative). researchgate.net
Furthermore, some this compound derivatives have been investigated for their activity against Mycobacterium tuberculosis. nih.govnih.gov One study found that a specific derivative, 2{-[4-(1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid, was particularly active against both M. tuberculosis H37Rv and an isoniazid-resistant strain, with a minimum inhibitory concentration (MIC) of 0.06 µg/ml. nih.gov
The table below summarizes the antibacterial activity of selected this compound derivatives from various studies.
Antifungal Properties
This compound and its derivatives have demonstrated notable antifungal activities against a range of fungal pathogens. jetir.org The core structure of this compound is a key component in various compounds exhibiting fungicidal properties. jetir.org For instance, 4-Methoxythis compound has shown significant antifungal activity against several strains, including Candida albicans, Trichophyton, Fusarium, Aspergillus niger, Mucor, and Trichoderma. jetir.org In one study, this compound produced a 30mm zone of inhibition, which was greater than the standard drug, gentamycin (20mm). jetir.org
Similarly, para-bromothis compound has been shown to be a potent antimicrobial agent against both bacteria and fungi, with its activity attributed to the presence of the bromo group. propulsiontechjournal.com This derivative exhibited larger zones of inhibition against microorganisms like Candida albicans and Trichoderma when compared to the standard drug gentamicin. propulsiontechjournal.com
Research has also explored derivatives of this compound combined with other heterocyclic structures. For example, pyrazoline derivatives of this compound have shown good potential against various fungi. researchgate.net The antifungal efficacy of these compounds is often evaluated against common fungal strains such as Candida albicans and Aspergillus niger. jetir.orgnih.gov Phenolic acids, in general, have been recognized for their promising in vitro and in vivo activity against Candida species. nih.gov
Proposed Mechanisms of Antimicrobial Action
The antimicrobial action of this compound derivatives is believed to occur through several mechanisms, targeting different cellular components and pathways.
Cell Membrane Disruption: One of the proposed mechanisms involves the disruption of the fungal cell membrane. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. nih.gov
Inhibition of Synthesis: this compound derivatives may interfere with essential biosynthetic pathways in fungal cells. For example, some phenolic compounds are known to inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane.
Reactive Oxygen Species (ROS) Generation: The generation of reactive oxygen species is another potential mechanism of antifungal action. nih.gov An increase in ROS levels can lead to oxidative stress, causing damage to cellular components like proteins, lipids, and DNA, which can ultimately trigger apoptosis or programmed cell death in fungi. nih.govnih.gov Some phenolic compounds have been shown to induce apoptosis in Candida albicans by increasing ROS. nih.gov
Inhibition of Efflux Pumps: Some phenolic compounds can inhibit efflux transporters in fungal cells. nih.gov These pumps are responsible for expelling antifungal agents from the cell, and their inhibition leads to an accumulation of the compound inside the cell, enhancing its antifungal effect. nih.gov
Synergistic Effects of Metal Complexation on Antimicrobial Activity
The antimicrobial activity of this compound derivatives can be significantly enhanced through complexation with metal ions. nih.govresearchgate.netasianpubs.org This synergistic effect is attributed to the altered properties of the ligand upon chelation with the metal ion. nih.gov
Metal complexes of amino acid-derived compounds, which can be structurally related to this compound derivatives, have shown greater antibacterial and antifungal activity compared to the uncomplexed ligands. nih.gov The formation of these complexes often results in an octahedral geometry around the central metal atom. nih.gov Studies have shown that combining metal complexes with extracts from medicinal plants can lead to a synergistic enhancement of antimycotic activity. researchgate.netasianpubs.org For example, the antifungal properties of phenyl fatty hydroxamic acids against Candida parapsilosis, Candida albicans, and Aspergillus fumigatus were found to be higher for their copper(II) complexes. researchgate.net This suggests that the metal ion plays a crucial role in the enhanced biological activity of the organic ligand. The increased activity of metal complexes is often explained by chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of the microorganism.
Anti-inflammatory Research of this compound Derivatives
Cyclooxygenase-2 (COX-2) Inhibitory Potential
This compound derivatives have emerged as a promising class of selective cyclooxygenase-2 (COX-2) inhibitors. mdpi.com The COX-2 enzyme is a key target for anti-inflammatory drugs as it is responsible for the production of prostaglandins that mediate pain and inflammation. mdpi.comnih.gov Selective COX-2 inhibitors offer a significant advantage over non-selective NSAIDs by reducing gastrointestinal side effects. mdpi.commdpi.com
Several studies have synthesized and evaluated novel this compound derivatives for their COX-2 inhibitory activity. mdpi.com For instance, a series of compounds were designed and tested, with some showing significant COX-2 inhibition with IC50 values in the range of 0.06–0.09 μM, which is comparable to the potent selective COX-2 inhibitor celecoxib (IC50 = 0.05 μM). mdpi.com A specific this compound derivative, resulting from the coupling of a chlorophenyl motif with a p-phenoxy acetic acid moiety, demonstrated potent COX-2 activity with an IC50 of 0.06 μM. mdpi.com The selectivity of these compounds for COX-2 over COX-1 is a critical factor in their therapeutic potential. nih.gov Some synthesized derivatives have demonstrated high COX-2 selectivity indices (SI), indicating a favorable safety profile regarding gastrointestinal issues. mdpi.com
| Compound | COX-2 IC50 (μM) | COX-2 Selectivity Index (SI) | Reference |
|---|---|---|---|
| Derivative 5c | - | 111.53 | mdpi.com |
| Derivative 5d | 0.06 - 0.09 | 133.34 | mdpi.com |
| Derivative 5e | 0.06 - 0.09 | - | mdpi.com |
| Derivative 5f | 0.06 - 0.09 | 125.42 | mdpi.com |
| Derivative 7b | 0.06 - 0.09 | - | mdpi.com |
| Derivative 10c | 0.06 - 0.09 | - | mdpi.com |
| Derivative 10d | 0.06 - 0.09 | - | mdpi.com |
| Derivative 10e | 0.06 - 0.09 | - | mdpi.com |
| Derivative 10f | 0.06 - 0.09 | - | mdpi.com |
| Celecoxib (Reference) | 0.05 | 298.6 | mdpi.com |
Modulation of Inflammatory Mediators (e.g., TNF-α, PGE-2)
In addition to inhibiting COX-2, this compound derivatives have been shown to modulate the production of key inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE-2). mdpi.comnih.gov Both TNF-α and PGE-2 play crucial roles in the inflammatory cascade. nih.govresearchgate.net
| Compound | TNF-α Reduction (%) | PGE-2 Reduction (%) | Reference |
|---|---|---|---|
| Derivative 5f | 61.04 | 60.58 | mdpi.com |
| Derivative 7b | 64.88 | 57.07 | mdpi.com |
| Mefenamic acid (Reference) | 60.09 | 59.37 | mdpi.com |
| Celecoxib (Reference) | 63.52 | 60.16 | mdpi.com |
Structure-Activity Relationships for Anti-inflammatory Effects
The anti-inflammatory activity of this compound derivatives is closely linked to their chemical structure. nih.govcore.ac.uk Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for their biological activity and to guide the design of more potent and selective compounds.
For substituted (2-phenoxyphenyl)acetic acids, it has been shown that halogen substitution in the phenoxy ring significantly enhances anti-inflammatory activity. nih.gov For instance, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid was identified as having a favorable combination of high potency and low toxicity. nih.gov
In the broader context of COX-2 inhibitors, the presence of specific pharmacophores is crucial for activity. nih.gov For many selective COX-2 inhibitors, a diaryl heterocycle structure is common. The nature and position of substituents on the phenyl rings can greatly influence both the potency and selectivity of COX-2 inhibition. For example, the presence of a sulfonamide or methylsulfonyl group at the para-position of one of the phenyl rings is a common feature in many potent and selective COX-2 inhibitors, as it allows for interaction with a secondary pocket in the COX-2 active site. nih.gov The carboxylic acid functionality and its acidity (pKa value) also play a role in the selectivity of these compounds for different COX isoforms. nih.gov
Anticancer and Cytotoxicity Studies
Cytotoxic Effects on Human Cell Lines
This compound derivatives have demonstrated cytotoxic effects against various human cancer cell lines. For instance, new semi-synthetic phenoxy acetamide derivatives have shown promising results against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com One particular study highlighted a this compound compound appended with pyridazine hydrazide that exhibited significant activity against the HepG2 cell line with an IC₅₀ value of 6.9 μM. mdpi.com
Furthermore, 4-chlorothis compound has been shown to possess high cytotoxic activity against breast cancer cells, with a reported IC₅₀ value of 0.194±0.09µg/ml. jetir.org Another derivative, 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid, displayed significant antiproliferative activity with an IC₅₀ of 4.8±0.35µM. jetir.org In contrast, a different derivative, 2-{4-[3-(2, 4-dihydroxyphenyl)-1-(2-hydroxybenzoyl-4, 5-dihydro-1H-5-pyrazolyl]-2-methoxyphenoxy} acetic acid, was found to be most active against the human embryonic lung (HEL) cell line, with a minimum cytotoxic concentration of 0.16 µg/mL. jetir.org
Table 1: Cytotoxic Activity of this compound Derivatives on Human Cell Lines
| Compound/Derivative | Cell Line | IC₅₀ Value |
| Pyridazine hydrazide appended phenoxy acetic acid | HepG2 | 6.9 μM |
| 4-chlorothis compound | Breast cancer cells | 0.194±0.09µg/ml |
| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Not specified | 4.8±0.35µM |
| 2-{4-[3-(2, 4-dihydroxyphenyl)-1-(2-hydroxybenzoyl-4, 5-dihydro-1H-5-pyrazolyl]-2-methoxyphenoxy} acetic acid | HEL | 0.16 µg/mL (MCC) |
Structure-Toxicity Relationships of this compound Derivatives
The toxicity of this compound derivatives is closely linked to their molecular structure. Modifications to the chemical structure, such as the introduction of substituents into the aromatic ring, can significantly alter the compound's biological activity and toxicity. nih.gov The type, number, and position of these substituents play a crucial role in determining the cytotoxic effects of these compounds. nih.gov
For example, the introduction of chloro-substituents into the aromatic ring of this compound can alter the electronic structure of the molecule, which in turn influences its physicochemical properties, reactivity, and ultimately, its biological effects, including toxicity. nih.gov The herbicidal activity and toxicity of chlorophenoxyacetic acids, for instance, vary with the number and placement of chlorine atoms on the molecule. nih.gov
Other Pharmacological Research Areas
Antidiabetic Potential and Free Fatty Acid Receptor 1 (FFA1) Agonism
This compound derivatives have emerged as a promising class of compounds in the search for new treatments for type 2 diabetes, primarily through their action as agonists for the free fatty acid receptor 1 (FFA1). FFA1, which is highly expressed in pancreatic β-cells, plays a crucial role in amplifying glucose-stimulated insulin secretion. researchgate.net
Researchers have identified this compound derivatives as potent FFA1 agonists. For example, one such derivative, compound 18b, demonstrated an EC₅₀ value of 62.3 nM. researchgate.net Agonists of FFA1 are considered to have significant potential for the therapeutic management of type 2 diabetes mellitus. researchgate.net The development of these compounds is based on the rationale that activating FFA1 can enhance the body's natural insulin response to glucose, thereby helping to control blood sugar levels. Most of the small molecule FFA1 agonists developed are aryl alkanoic acid derivatives, which include phenoxyacetic acids. researchgate.net
Gastrin/Cholecystokinin-B Receptor Antagonism
Derivatives of this compound have been synthesized and evaluated for their potential as antagonists of gastrin/cholecystokinin-B (CCK-B) receptors. nih.gov These receptors are involved in various physiological processes, including gastric acid secretion. A series of this compound derivatives were developed based on the three-dimensional structural similarity to known gastrin/CCK-B receptor antagonists. nih.gov
In these studies, the antagonist activities of the synthesized compounds were assessed by their affinity for human gastrin/CCK-B receptors and human CCK-A receptors. One of the derivatives, N-methyl-N-phenyl-2-[2-[N-(N-methyl-N-phenyl-carbamoylmethyl)-N-[2 -[3-(3- methylphenyl)ureido]acetyl]amino]phenoxy]acetamide (designated as DZ-3514), was found to exhibit high affinity for gastrin/CCK-B receptors and also showed high selectivity for these receptors over CCK-A receptors. nih.gov
Antimycobacterial Activities
This compound derivatives have been investigated for their antimycobacterial properties and have shown activity against Mycobacterium tuberculosis. nih.govnih.gov A series of 2-{4-[1-carbamoyl-5-(substituted phenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid compounds were synthesized and tested for their in vitro activity against both the H37Rv strain of M. tuberculosis (MTB) and an isoniazid-resistant strain (INHR-MTB). nih.gov
Among the synthesized compounds, one derivative, 2{-[4-(1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid (compound 3f), was identified as the most active. This compound exhibited a minimum inhibitory concentration (MIC) of 0.06 µg/ml against both MTB and INHR-MTB strains, indicating its potential as an effective antimycobacterial agent. nih.gov
Table 2: Antimycobacterial Activity of a this compound Derivative
| Compound | Target Organism | MIC Value |
| 2{-[4-(1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid (3f) | Mycobacterium tuberculosis H37Rv (MTB) | 0.06 µg/ml |
| 2{-[4-(1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid (3f) | INH-resistant M. tuberculosis (INHR-MTB) | 0.06 µg/ml |
Investigation of Anticonvulsant, Antihypertensive, Analgesic, and Antihistaminic Properties
The structural framework of this compound has served as a versatile scaffold for the development of various biologically active agents. Researchers have explored the modification of this core structure to investigate its potential therapeutic applications, including anticonvulsant, antihypertensive, analgesic, and antihistaminic activities. This section details the findings from studies focused on elucidating these specific biological properties.
Anticonvulsant Properties
Derivatives of this compound have been investigated for their potential to manage epileptic seizures. One notable derivative is Phenozanic acid, a phenol-derivative synthetic antioxidant. Its anticonvulsant effects are believed to stem from its antioxidant and membranotropic properties, which involve stabilizing neuronal membranes by inhibiting peroxidation processes. nih.gov
Clinical use of a drug containing Phenozanic acid, when added to existing antiepileptic drug (AED) therapy, demonstrated beneficial effects in reducing the frequency and severity of epileptic seizures. nih.gov Preclinical studies have confirmed its acute anti-seizure effects in various animal models. For instance, in a pentylenetetrazol (PTZ)-induced seizure model in rats, Phenozanic acid showed a clear anti-convulsive effect. nih.gov Furthermore, in a more severe lithium-pilocarpine model of status epilepticus, it was found to prevent animal death, an effect possibly mediated by the reduction of lipid peroxidation and corticosterone levels in the brain. nih.gov The mechanism is thought to involve an antiradical protective action that helps prevent the generalization of convulsive foci and the formation of a stable epileptic system. nih.gov
Table 1: Anticonvulsant Activity of Phenozanic Acid in Rat Models
| Model | Observed Effect | Potential Mechanism |
|---|---|---|
| Pentylenetetrazol (PTZ)-induced seizures | Acute anti-seizure effect | Antioxidant and membranotropic properties |
| Lithium-pilocarpine post-Status Epilepticus | Prevention of animal death | Decrease in lipid peroxidation and corticosterone levels |
| Focal cobalt-induced epilepsy | Reduced generalization of convulsive foci | Antiradical protective action |
Antihypertensive Properties
The potential for this compound-related structures to influence blood pressure has been explored, primarily through the mechanism of angiotensin-converting enzyme (ACE) inhibition. beilstein-journals.org ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. beilstein-journals.org Inhibition of this enzyme is a common strategy for treating hypertension. semanticscholar.org
Studies on various phenolic acids, which share structural similarities with this compound, have demonstrated significant ACE inhibitory activity. beilstein-journals.orgresearchgate.net Research has shown that compounds like sinapic acid and caffeic acid can inhibit ACE activity effectively. beilstein-journals.org The mechanism of action is thought to involve the interaction of hydroxyl groups on the phenolic structure with the zinc ion in the active site of the ACE enzyme. jetir.orgauburn.edu Additionally, some phenolic acids enhance the production of nitric oxide (NO), a crucial mediator of endothelium-dependent relaxation, which further contributes to blood pressure regulation. beilstein-journals.orgresearchgate.net
Table 2: ACE Inhibitory Activity of Structurally Related Phenolic Acids
| Compound | ACE Inhibition Rate (%) | Additional Antihypertensive Mechanism |
|---|---|---|
| Sinapic Acid | 89% | Enhances Nitric Oxide (NO) production |
| Caffeic Acid | 78% | N/A |
| Ferulic Acid | Significant Inhibition | Enhances Nitric Oxide (NO) production |
| Coumaric Acid | Significant Inhibition | N/A |
Data sourced from a comparative study of phenolic acids. beilstein-journals.org
Analgesic Properties
Several derivatives of this compound, particularly 2-(substituted phenoxy) acetamides, have been synthesized and evaluated for their pain-relieving effects. nih.gov The analgesic potential of these compounds is often assessed using standardized animal models such as the Eddy's hot plate test, which measures the response to thermal pain stimuli. mdpi.com
In these studies, the administration of certain phenoxyacetamide derivatives resulted in a significant increase in the reaction time to the heat stimulus, indicating an analgesic effect. nih.gov For example, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide was identified as exhibiting notable analgesic, as well as anti-inflammatory and anticancer, activities. nih.gov The analgesic effects of these compounds are often evaluated at different time intervals post-administration to determine the onset and duration of action. nih.gov
Table 3: Analgesic Activity of 2-(Substituted phenoxy) Acetamide Derivatives in Hot Plate Test
| Compound | Time (minutes) | % Increase in Reaction Time |
|---|---|---|
| 3b: 2-(4-Bromophenoxy)-N-(1-(4-chlorophenyl)ethyl)acetamide | 30 | 48.67 |
| 60 | 69.34 | |
| 90 | 46.21 | |
| 3c: N-(1-(4-Chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | 30 | 50.33 |
| 60 | 72.45 | |
| 90 | 48.79 | |
| 3e: N-(1-(4-Chlorophenyl)ethyl)-2-(4-methoxyphenoxy)acetamide | 30 | 49.21 |
| 60 | 70.12 | |
| 90 | 47.34 |
The percentage increase in reaction time is relative to a control group. nih.gov
Antihistaminic Properties
The this compound moiety is present as a core structural component in some commercially available antihistaminic drugs, such as Zyertac. jetir.org Antihistamines function by targeting histamine receptors, particularly the H1 receptor, to treat allergy symptoms. auburn.edu Modern H1 antihistamines are understood to act as inverse agonists; they bind to and stabilize the inactive conformation of the H1 receptor, shifting the equilibrium away from the active state and thereby reducing the histamine-mediated response.
While the direct antihistaminic activity of this compound itself is not the primary focus, complex derivatives incorporating related phenyl structures have been synthesized and shown to possess potent antihistaminic properties. For instance, a series of phenyl pyrazolo benzimidazolo quinoxaline derivatives were evaluated for their ability to protect against histamine-induced responses. Several of these complex molecules demonstrated a high percentage of protection, indicating significant antihistaminic potential. semanticscholar.org This highlights the utility of the broader phenyl-containing scaffold in the design of new antihistaminic agents. semanticscholar.org
Table 4: Antihistaminic Activity of Phenyl Pyrazolo Benzimidazolo Quinoxaline Derivatives
| Compound ID | Structure Description | % Protection |
|---|---|---|
| NVI-3 | Phenylpyrazolo derivative with a 4-methoxy substitution | 90.8% |
| NVI-12 | Phenylpyrazolo derivative with a 4-chloro substitution | 90.9% |
| NVI-13 | Phenylpyrazolo derivative with a 2-nitro substitution | 91.0% |
| NVI-15 | Phenylpyrazolo derivative with a 4-nitro substitution | 91.1% |
| Chlorpheniramine | Standard Drug | 91.5% |
Data illustrates the evaluation of complex heterocyclic compounds for antihistaminic activity. semanticscholar.org
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Foundations of QSAR in Phenoxyacetic Acid Research
The foundation of QSAR studies for this compound derivatives, like for many other bioactive compounds, was laid in the mid-20th century. A landmark in the development of QSAR was the introduction of Hansch analysis in 1964, which correlated biological activity with physicochemical parameters. drugdesign.org Early research on phenoxyacetic acids established a clear connection between their herbicidal activity and the nature and position of substituents on the aromatic ring. mdpi.com
The core principle is that the biological activity of these compounds is a function of various physicochemical properties, which are in turn determined by the molecular structure. scispace.com Key properties investigated include:
Electronic Effects : The electron-donating or electron-withdrawing nature of substituents, often quantified by the Hammett constant (σ), can significantly alter the electronic distribution within the molecule. This affects how the molecule interacts with its biological target. scispace.com
Hydrophobicity : The lipophilicity of the molecule, often measured by the partition coefficient (log P), governs its ability to traverse biological membranes to reach its site of action.
Steric Factors : The size and shape of the molecule and its substituents can influence how well it fits into the binding site of a receptor or enzyme.
Two-Dimensional (2D) QSAR Methodologies and Descriptor Analysis
Two-dimensional QSAR methods establish a mathematical relationship between biological activity and molecular descriptors calculated from the 2D representation of the chemical structure. slideshare.netnih.gov For this compound derivatives, Hansch-type analyses have been particularly prominent. nih.gov These models typically take the form of a linear or non-linear equation correlating activity with physicochemical parameters. slideshare.net
A variety of 2D descriptors are employed to quantify the structural features of this compound derivatives. mdpi.com These descriptors can be broadly categorized as electronic, steric, and hydrophobic.
Common 2D Descriptors in this compound QSAR:
| Descriptor Category | Descriptor Name | Description |
|---|---|---|
| Electronic | Hammett constant (σ) | Quantifies the electron-donating or electron-withdrawing effect of a substituent on the aromatic ring. nih.gov |
| Hydrophobic | Partition coefficient (π or log P) | Measures the lipophilicity of the molecule or substituent, influencing its transport properties. nih.gov |
| Steric | Molar Refraction (MR) | Relates to the volume of the substituent and its polarizability. nih.gov |
| Topological | Topological Polar Surface Area (TPSA) | Represents the surface area of polar atoms, influencing membrane permeability. mdpi.com |
| Constitutional | Molecular Weight (MW) | The total mass of the molecule. mdpi.com |
| Structural | Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (O, N). mdpi.com |
| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (O, N) with lone pairs. mdpi.com |
In a study of this compound derivatives as antisickling agents, a Hansch-type QSAR analysis revealed that potency was positively correlated with the hydrophobicity (π values) and electronic constants (σ values) of substituents at the ortho, meta, and/or para positions. nih.gov Conversely, a negative correlation was found with the molar refraction (MR values) of para substituents in a related series. nih.gov Such analyses provide valuable insights into the specific structural requirements for a desired biological activity.
Three-Dimensional (3D) QSAR Approaches (e.g., kNN-MFA)
Three-dimensional QSAR methods extend upon 2D approaches by considering the spatial arrangement of atoms in a molecule. These methods require the three-dimensional alignment of a set of molecules to calculate steric and electrostatic fields around them. nih.gov One such method is the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA). nih.gov
The kNN-MFA methodology involves the following steps:
Molecular Alignment : A set of molecules (a training set) with known biological activities are superimposed or aligned based on a common structural scaffold. nih.gov
Grid Calculation : A 3D grid is generated around the aligned molecules, and at each grid point, steric and electrostatic interaction energies are calculated using a probe atom (e.g., a +1 charged methyl group). nih.gov
Descriptor Generation : The calculated energy values at thousands of grid points serve as the 3D descriptors.
Model Building : The kNN method, coupled with a variable selection algorithm like the genetic algorithm (GA), is used to select the most relevant field descriptors and build a predictive model. nih.gov An unknown compound is classified based on the majority of its 'k' nearest neighbors in the training set. nih.gov
For this compound derivatives, 3D-QSAR models can provide detailed insights into the favorable and unfavorable regions for steric bulk and electrostatic interactions. For instance, a kNN-MFA model might highlight specific locations where electron-withdrawing groups enhance activity or where bulky substituents are detrimental. The output of a kNN-MFA study is often visualized as contour maps, where different colored regions indicate where modifications to the molecule would likely increase or decrease biological activity. A study on 2,4-disubstituted-phenoxy acetic acid derivatives as CRTH2 receptor antagonists successfully utilized the k-nearest neighbor method to develop a 3D-QSAR model. nih.gov
Molecular Docking and Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., a this compound derivative) when bound to a second molecule (the receptor, e.g., a protein or enzyme) to form a stable complex. semanticscholar.orgpnrjournal.com This method is crucial for understanding the specific interactions that govern the biological activity of this compound derivatives at the molecular level. researchgate.net
The process involves placing the ligand into the binding site of the receptor and calculating a "docking score," which represents the binding energy. semanticscholar.org Lower docking scores typically indicate more favorable binding. semanticscholar.org Analysis of the docked pose reveals key interactions, such as:
Hydrogen Bonds : Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.
Hydrophobic Interactions : Interactions between nonpolar regions of the ligand and receptor.
Electrostatic Interactions : Attractions or repulsions between charged or polar groups.
Studies on various this compound derivatives have utilized molecular docking to elucidate their mechanism of action. For example, docking simulations of this compound derivatives with the free fatty acid receptor 1 (FFA1) have helped in the design of new antidiabetic agents. nih.gov Similarly, phenoxyacetanilide derivatives have been docked into the active site of the cyclooxygenase-2 (COX-2) enzyme to predict their anti-inflammatory potential, with interactions involving key amino acid residues like SER-530 and TRY-355 being identified. semanticscholar.org Docking studies of organotin(IV) complexes derived from 4-chlorothis compound have shown an intercalation binding mode with DNA and interactions with the protein tubulin. scienceopen.com
Example of Docking Results for a this compound Derivative:
| Derivative | Target Enzyme | Docking Score (kcal/mol) | Interacting Residues |
|---|---|---|---|
| RKS-1 (phenoxyacetanilide) | COX-2 | -8.9 | SER-530, TRY-355 |
| RKS-2 (phenoxyacetanilide) | COX-2 | -8.5 | Not specified |
| RKS-3 (phenoxyacetanilide) | COX-2 | -8.7 | Not specified |
Data sourced from a study on phenoxyacetanilide derivatives as anti-inflammatory drugs. semanticscholar.org
Predictive Modeling for Biological Activity
The ultimate goal of QSAR studies is to develop robust predictive models that can accurately estimate the biological activity of novel, unsynthesized compounds. drugdesign.org These models are built using a "training set" of compounds with known activities and then validated using an external "test set" to assess their predictive power. researchgate.netnih.gov
For this compound derivatives, predictive models have been developed for a range of biological properties. mdpi.comnih.gov These include:
Herbicidal Activity : Predicting the efficacy of new analogues for weed control. mdpi.com
Therapeutic Potential : Estimating the activity of derivatives as potential drugs, such as antidiabetic or anti-inflammatory agents. semanticscholar.orgnih.gov
Pharmacokinetic Properties : Modeling properties like skin penetration, blood-brain barrier permeability, and binding to plasma proteins like human serum albumin. mdpi.comnih.gov
Toxicity : Predicting adverse effects, such as hemolytic properties (damage to red blood cells). mdpi.comnih.gov
A hybrid approach combining biomimetic chromatography with QSAR has been used to create reliable models for predicting the biological efficacy of this compound congeners. mdpi.comnih.gov These models indicated that properties like lipophilicity, polarizability, and the sum of hydrogen bond donors and acceptors are key determinants of biological efficacy. mdpi.comnih.gov The performance of these models is evaluated using statistical metrics such as the squared correlation coefficient (r²) and the predictive r² (pred_r²) from cross-validation procedures. mdpi.com A high pred_r² value indicates a model with strong predictive ability for new compounds. mdpi.com This predictive power allows researchers to prioritize the synthesis of the most promising candidates, thereby accelerating the discovery process. nih.gov
Environmental Dynamics and Bioremediation Strategies
Environmental Fate and Persistence Considerations for Phenoxyacetic Acid
The environmental behavior of this compound is largely governed by its physicochemical properties and the characteristics of the surrounding environment. As weak acids, their form, either as neutral molecules or anions, is dependent on the pH of the soil and water, which in turn affects their mobility and sorption. nih.govd-nb.info
Phenoxyacetic acids generally exhibit high solubility in water and are weakly adsorbed by most agricultural soils and sediments, particularly those with low organic matter content. nih.govtsu.rumdpi.com This low sorption, often quantified by the soil-water distribution coefficient (Kd) and the soil organic carbon-water (B12546825) partitioning coefficient (Koc), contributes to their high mobility. nih.govoup.com Consequently, they can be readily transported from the soil surface to groundwater and surface water bodies. tsu.ru
Several factors influence the persistence of this compound in the environment:
Soil Composition: The presence of organic matter and certain clay minerals can increase the adsorption of phenoxyacetic acids, thereby reducing their mobility. nih.gov Humic and fulvic acids have been identified as primary adsorbents in soil. oup.com
pH: Adsorption of these acidic compounds tends to increase as the pH of the soil decreases, due to the formation of more molecular species which are more effectively adsorbed. nih.gov
Microbial Activity: The presence of adapted microbial populations is a key factor in the degradation and thus the persistence of this compound in soil and water. nih.govmdpi.com
Sunlight: In shallow and well-insolated waters, photolytic degradation can be a significant process for the breakdown of these compounds. nih.gov
The persistence of this compound can vary. In aqueous environments, its degradation is influenced by the availability of acclimated microorganisms, nutrients, oxygen, and sunlight. mdpi.com While some forms can persist in soil for about a month, their high mobility poses a continuous risk of water contamination. d-nb.info
Table 1: Factors Influencing the Environmental Fate of this compound
| Factor | Influence on this compound | References |
|---|---|---|
| Water Solubility | High solubility leads to increased mobility in aquatic systems. | nih.govtsu.ru |
| Soil Sorption | Weakly adsorbed in most soils, leading to high potential for leaching. | nih.govtsu.ruoup.com |
| Soil pH | Lower pH increases adsorption by promoting the neutral molecular form. | nih.gov |
| Organic Matter | Higher organic matter content increases sorption, reducing mobility. | nih.govoup.com |
| Microbial Populations | Presence of adapted microorganisms is crucial for biodegradation. | nih.govmdpi.com |
| Sunlight Exposure | Can lead to photolytic degradation, especially in clear, shallow waters. | nih.govmdpi.com |
Degradation Pathways
The breakdown of this compound in the environment occurs through two primary mechanisms: microbial degradation and photolytic degradation.
Microbial Degradation Mechanisms
Microbial degradation is a critical process for the transformation of phenoxyacetic acids in both soil and aquatic environments. nih.gov A diverse range of bacteria and some fungi have been identified as capable of utilizing these compounds as a source of carbon and energy. oup.comresearchgate.net
The initial and rate-limiting step in the aerobic bacterial degradation of many phenoxyacetic acids is the cleavage of the ether bond. This reaction is catalyzed by specific oxygenase enzymes. oup.com Two key gene families encoding these enzymes have been extensively studied:
tfdA gene: This gene encodes a 2,4-dichlorothis compound/α-ketoglutarate-dependent dioxygenase. oup.comnih.govnih.gov It is found in a variety of bacteria, particularly β- and γ-proteobacteria, and has a broad substrate range that includes this compound. oup.comasm.orgplos.org The presence of 2,4-D can induce the transcription of tfdA genes in aquatic microorganisms. nih.gov
cadA gene: This gene, found in some α-proteobacteria like Bradyrhizobium and Sphingomonas species, encodes a different type of oxygenase that also cleaves the ether bond. oup.complos.orgasm.org The cadAB genes are often part of a larger gene cluster involved in the degradation pathway. plos.org
Following the initial cleavage, the resulting phenolic intermediates are further metabolized. In many cases, this proceeds via an ortho-cleavage pathway. d-nb.infouni-stuttgart.de For example, the degradation of 2,4-D by Alcaligenes eutrophus JMP134 involves the conversion to 2,4-dichlorophenol, which is then hydroxylated to 3,5-dichlorocatechol. uni-stuttgart.de This catechol is subsequently cleaved by a catechol 1,2-dioxygenase. d-nb.infouni-stuttgart.de The ability to degrade this compound can be conferred to phenol-degrading bacteria through the horizontal transfer of the tfdA gene, but efficient degradation often requires the recipient to utilize an ortho-cleavage pathway for the resulting phenol. nih.govresearchgate.net
Fungi, such as Aspergillus niger, have also been shown to degrade this compound derivatives. oup.comresearchgate.net The fungal degradation pathway can involve dechlorination and hydroxylation reactions. mdpi.com
Table 2: Key Genes and Enzymes in Microbial Degradation of this compound
| Gene | Encoded Enzyme | Function | Associated Microorganisms | References |
|---|---|---|---|---|
| tfdA | 2,4-D/α-ketoglutarate dioxygenase | Cleavage of the ether bond in phenoxyacetic acids. | Alcaligenes, Burkholderia, Rhodoferax, Pseudomonas | oup.comnih.govasm.org |
| cadA | This compound oxygenase component | Cleavage of the ether bond in phenoxyacetic acids. | Bradyrhizobium, Sphingomonas | oup.complos.orgasm.org |
| tfdB | Dichlorophenol hydroxylase | Hydroxylation of the resulting chlorophenol intermediate. | Alcaligenes eutrophus, Sphingomonas sp. | oup.complos.orguni-stuttgart.de |
| tfdC | Chlorocatechol 1,2-dioxygenase | Ortho-cleavage of the catechol ring. | Alcaligenes eutrophus, Sphingomonas sp. | asm.orgplos.org |
Photolytic Degradation Processes
Photolytic degradation, or photodegradation, is another significant pathway for the breakdown of this compound, particularly in aquatic environments exposed to sunlight. nih.govmdpi.com This process can occur through direct or indirect mechanisms.
Direct Photolysis: This occurs when a molecule of this compound directly absorbs light energy, leading to its excitation and subsequent decomposition. nih.gov The presence of an aromatic ring in the structure allows for the absorption of UV radiation, typically at wavelengths below 290 nm. nih.gov However, since solar radiation reaching the Earth's surface is mostly above 290 nm, direct photolysis in the natural environment is often inefficient. nih.gov The use of specific UV sources, such as KrCl excilamps (222 nm), has been shown to be effective for direct photolysis in experimental settings. tsu.rutsu.ru
Indirect Photolysis: This process involves other substances, known as photosensitizers, which absorb light and then transfer the energy to the this compound molecule or generate reactive species that attack it. tsu.ru A key mechanism of indirect photolysis is the formation of hydroxyl radicals (HO•), which are powerful oxidizing agents. tsu.ruresearchgate.net This is the basis for Advanced Oxidation Processes (AOPs), which often combine UV radiation with an oxidant like hydrogen peroxide (H₂O₂) to enhance the degradation rate. nih.govumsha.ac.ir The photodegradation of 2,4,5-trichlorothis compound can lead to the formation of various chlorinated phenols through photohydrolysis and dechlorination. murdoch.edu.au The efficiency of photodegradation is influenced by factors such as the intensity of the light source, the pH of the water, and the presence of other substances that can act as photosensitizers or quenchers. nih.govumsha.ac.irscispace.com
Bioremediation Technologies Utilizing this compound Compounds
Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants like this compound into less harmful substances. Several strategies have been explored to clean up contaminated soil and water.
One promising approach is bioaugmentation , which involves the introduction of specific, highly efficient this compound-degrading microorganisms to a contaminated site. k-state.edu For instance, inoculating soil with competent bacteria has been shown to enable plant growth in soils with otherwise phytotoxic concentrations of 2,4-D. k-state.edu Mixed microbial cultures, often containing Pseudomonas species, have been successfully used to treat industrial leachates containing a mix of phenoxy herbicides. massey.ac.nz
Another strategy focuses on enhancing the capabilities of the indigenous microbial community. This can be achieved through in-situ gene transfer , where catabolic genes like tfdA are transferred from a donor bacterium to the native soil bacteria via conjugative plasmids. oup.comnih.gov This approach has the advantage that the recipient organisms are already adapted to the specific environmental conditions of the site. oup.comnih.gov Studies have demonstrated that the horizontal transfer of the tfdA gene can significantly increase the degradation rate of this compound in soil. nih.govresearchgate.net
Bioreactors , particularly slurry bioreactors, offer a controlled environment to optimize the conditions for microbial degradation of contaminants in excavated soils and sediments. researchgate.net In a slurry bioreactor, parameters such as nutrient levels, oxygen supply, pH, and temperature can be manipulated to enhance the degradation rates of pollutants. researchgate.net This technology allows for both biostimulation (adding nutrients to stimulate native microbes) and bioaugmentation. researchgate.net
Phytoremediation , which uses plants to clean up contaminants, can also be integrated with microbial degradation. The rhizosphere (the soil region around plant roots) is a "hot-spot" for microbial activity, and plants can enhance the in-situ bioremediation of organic compounds by enriching the environment for microbial degradation. k-state.edu
The success of these bioremediation technologies often depends on a thorough understanding of the specific contaminants present, the environmental conditions at the site, and the metabolic potential of the microbial communities involved. nih.govtandfonline.com
Advanced Analytical Techniques and Detection Methodologies
Chromatographic Techniques for Trace Analysis of Phenoxyacetic Acids
Chromatographic methods are the cornerstone for the analysis of phenoxyacetic acids, providing robust and reliable separation and quantification. nih.gov These techniques are often coupled with various detectors, particularly mass spectrometry, to enhance selectivity and sensitivity. Sample preparation, including liquid-liquid extraction, solid-phase extraction (SPE), and supercritical fluid extraction, is a critical preceding step to concentrate the analytes and remove interfering substances from the matrix. nih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are widely employed for the analysis of phenoxyacetic acids. pjoes.comceon.rs These techniques separate compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.
Research Findings: Reversed-phase HPLC (RP-HPLC) is a common mode used for phenoxyacetic acid analysis, where the retention of the analytes is influenced by the mobile phase composition and pH. nih.gov For instance, a simple RP-HPLC method can analyze this compound using a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com The use of formic acid makes the method compatible with mass spectrometry detection. sielc.com
UHPLC systems, which utilize columns with sub-2 µm particles, offer faster analysis times and higher resolution compared to conventional HPLC. waters.comwaters.com This allows for the direct injection of water samples for trace-level analysis of phenoxyacetic herbicides without the need for extensive sample preparation, significantly reducing analysis time. waters.comwaters.com For example, a UHPLC method coupled with tandem mass spectrometry (MS/MS) has been developed to detect ten this compound herbicides and their transformation products in groundwater with a separation time of just 11.9 minutes. mdpi.comnih.gov This method achieved low limits of detection (LOD), ranging from 0.00008 to 0.0047 µg·L⁻¹. mdpi.comnih.gov
The following table summarizes a typical HPLC setup for the analysis of this compound and benzoic acid:
| Parameter | Condition |
| Column | Shim-pack GIS RP-Shield (150 mm × 3.0 mm I.D., 5 µm) |
| Mobile Phase | A) 0.1% Formic acid in WaterB) AcetonitrileA/B = 50/50 (v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV or Mass Spectrometry |
| This table is based on data from a Shimadzu application note. shimadzu.com |
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
Gas Chromatography (GC) is another powerful technique for the analysis of phenoxyacetic acids, especially when coupled with a mass spectrometer (GC-MS). pjoes.comnih.gov A key consideration for GC analysis of these compounds is their low volatility due to the presence of a carboxylic acid group. Therefore, a derivatization step is typically required to convert the acidic analytes into more volatile esters. iaea.orgspringernature.com
Research Findings: Common derivatizing agents include diazomethane (B1218177) and pentafluorobenzyl bromide. iaea.org However, novel and safer derivatization techniques have been developed. For instance, silylcarbamates, such as trimethylsilyl (B98337) N,N-dimethylcarbamate and tert-butyldimethylsilyl N,N-dimethylcarbamate, have been successfully used to form stable silyl (B83357) esters of phenoxyacetic acids, allowing for detection at the ppb level. iaea.org The tert-butyldimethylsilyl derivatives, in particular, offer enhanced hydrolytic stability and improved mass spectrometric properties. iaea.org
A study on the analysis of 2,4-dichlorothis compound (2,4-D) and 2-methyl-4-chlorothis compound (MCPA) in urine utilized pentafluorobenzylation for GC-ECD (Electron Capture Detection) analysis, achieving detection limits of about 1 µg/L for both compounds. springernature.com Another method involving triphasal extractive pentafluorobenzylation followed by GC-MS demonstrated a detection limit of 10 ng/mL in selected ion monitoring (SIM) mode for 2,4-D in urine and serum. nih.gov
The table below outlines a comparison of detection limits for phenoxy acid herbicides using GC-ECD and GC-MS after triphasal pentafluorobenzylation.
| Analyte Group | GC-ECD Detection Limit (µg/mL) | GC-MS (Full-scan) Detection Limit (µg/mL) |
| Phenoxy Acid Herbicides | 0.05-0.10 | 0.13-0.25 |
| Data derived from a study on triphasal extractive pentafluorobenzylation. nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices
For analyzing phenoxyacetic acids in complex matrices such as soil, water, and food, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high selectivity and sensitivity. pjoes.comeconference.io This technique allows for the direct injection of samples with minimal preparation, reducing solvent use and analysis time. econference.io
Research Findings: An analytical approach based on EPA method 8321 utilizes direct injection of the acid form of phenoxyacetic herbicides into an LC-MS/MS system for analysis in water and soil. econference.io This method avoids the need for derivatization and can achieve low detection limits even in complex samples. econference.io For samples with high levels of dissolved salts or organic carbon, a simple pH adjustment and cleanup step may be necessary to mitigate ion suppression or enhancement effects. econference.io
A UHPLC-MS/MS method for analyzing phenoxyacetic herbicides in drinking water demonstrated the ability to reach a limit of detection (LOD) of 2.5 ng/L for most analytes with a direct 100-µL injection, bypassing the need for traditional sample concentration steps. waters.comwaters.com This high sensitivity is attributed to advanced ion optics in modern mass spectrometers. waters.com The method showed good linearity and recoveries for various phenoxyacetic acids in natural spring water. waters.comwaters.com
The following table presents the recovery data for a 100 ng/L spike of various phenoxyacetic acids in natural spring water analyzed by UHPLC-MS/MS.
| Compound | Recovery (%) |
| 4-(2,4-DB) | 115 |
| 2,4-D | 117 |
| Dicamba | 116 |
| Dichlorprop | 114 |
| MCPP | 116 |
| MCPA | 115 |
| 2,4,5-T | 107 |
| Triclopyr | 111 |
| Data from a study on direct quantification of acidic herbicides in drinking water. waters.com |
Electrophoretic Methods
Electrophoretic methods offer an alternative to chromatographic techniques for the separation of phenoxyacetic acids. nih.gov These methods separate ions based on their electrophoretic mobility in an electric field.
Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)
Capillary Electrophoresis (CE), particularly in the modes of Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), is a powerful tool for separating phenoxyacetic acids. nih.govpjoes.comceon.rs These techniques are known for their high efficiency, resolution, and short analysis times. ums.edu.my
Research Findings: CZE and MEKC have been commonly used for the analysis of phenoxy acid herbicides. pjoes.com MEKC, which uses micelles as a pseudostationary phase, has been applied to study the degradation of phenoxy acid herbicides. ums.edu.my For chiral separations, cyclodextrins can be added to the background electrolyte in CE to resolve enantiomers of compounds like 2-(3-chlorophenoxy)propionic acid. ums.edu.my
Research has shown that CZE can effectively separate chlorophenoxyacetic acids and chlorophenols. acs.org Furthermore, MEKC has been compared with HPLC for the analysis of pesticide mixtures, demonstrating its utility in this area. acs.org The combination of dispersive liquid-liquid microextraction with MEKC has been used to determine phenoxyacetic acids in environmental water samples. pjoes.com
Electrochemical Sensor Development for this compound Detection
Electrochemical sensors present a promising alternative to traditional analytical methods, offering advantages such as high sensitivity, low cost, portability, and simplicity of operation. mdpi.com These sensors are being developed for the rapid, on-site detection of phenoxyacetic acids. iapchem.orgresearchgate.net
Research Findings: Voltammetric methods, which measure the current resulting from an electrochemical redox reaction, are effective for detecting phenoxyacetic acids. iapchem.orgresearchgate.net Various carbon-based electrodes, including glassy carbon electrodes (GCE), carbon paste electrodes (CPE), and screen-printed electrodes (SPE), have been investigated for this purpose. iapchem.orgresearchgate.net To enhance sensitivity and overcome challenges in detection, these electrodes are often modified with nanomaterials. iapchem.orgresearchgate.net
One study reported the first electrochemical detection of 4-bromothis compound (4-BPA) using a sensor constructed from a ceria (CeO₂)-decorated electrochemical exfoliated graphene (eGr) composite. mdpi.comnih.gov This sensor exhibited a wide linear range (0.3 to 150 µmol/L) and a low detection limit of 0.06 µmol/L. mdpi.comnih.gov It also showed excellent repeatability and was successfully applied to detect 4-BPA in apple juice. mdpi.comnih.gov
Another area of development is in enzyme-based biosensors. An electrochemical biosensor using alkaline phosphatase immobilized on a screen-printed carbon electrode was developed for the detection of 2,4-D based on enzyme inhibition. researchgate.net More advanced biosensors have incorporated multi-walled carbon nanotubes (MWCNTs) and electrochemically-reduced graphene oxide (ERGO) to modify the electrode surface, leading to increased sensitivity for the detection of 2,4-D, with a limit of detection of 16 pM. nih.gov These inhibition-based biosensors offer a rapid screening tool for environmental contaminants. researchgate.netpsu.edu
The table below summarizes the performance of a CeO₂/eGr composite-based electrochemical sensor for 4-BPA detection.
| Parameter | Value |
| Linear Range | 0.3 - 150 µmol/L |
| Limit of Detection | 0.06 µmol/L |
| Repeatability (RSD) | 2.35% (for 10 measurements) |
| Recovery in Apple Juice | 90 - 108% |
| Data from a study on the electrochemical determination of 4-bromothis compound. mdpi.comnih.gov |
Nanomaterial-Enhanced Electrochemical Biosensors
Electrochemical biosensors offer a promising alternative to traditional chromatographic methods for pesticide detection due to their potential for rapid, on-site analysis. nih.gov The integration of nanomaterials has significantly enhanced the performance of these sensors for detecting this compound derivatives.
Nanomaterials such as carbon nanotubes, metal nanoparticles, and quantum dots provide novel platforms for developing advanced analytical technologies. nih.gov Their unique properties, including high surface area, excellent electrical conductivity, and electrocatalytic capabilities, contribute to more sensitive and selective electrochemical sensors. nih.govmdpi.com For instance, carbon nanotubes can facilitate direct electron transfer reactions of biomolecules, enhancing the sensor's response. nih.gov
Specific examples of nanomaterial-enhanced biosensors for this compound compounds include:
Graphene and Cerium Oxide (CeO₂): A sensor constructed with CeO₂-decorated electrochemically exfoliated graphene (eGr) has been used for the sensitive detection of 4-bromothis compound. mdpi.com The synergistic effect between the catalytic sites of CeO₂ and the high electron transference of eGr results in excellent electrocatalytic activity. mdpi.com
Multi-Walled Carbon Nanotubes (MWCNTs) and Electrochemically Reduced Graphene Oxide (ERGO): A biosensor for 2,4-dichlorothis compound was developed by modifying a glassy carbon electrode with a mixture of MWCNTs and ERGO. nih.gov This combination demonstrated a synergistic effect, leading to increased sensitivity. nih.gov
Iron Oxide (Fe₃O₄) Nanoparticles: The incorporation of Fe₃O₄ nanoparticles into a sol-gel/chitosan (B1678972) biosensor membrane enhanced the sensor's response for the determination of 2,4-dichlorothis compound. researchgate.net These magnetic nanoparticles can provide a favorable microenvironment for biomolecules to exchange electrons with an electrode, thereby improving sensitivity. researchgate.net
Modified Carbon Interfaces: Various modifications to carbon electrodes (glassy carbon, carbon paste, and screen-printed) have been explored for the voltammetric detection of 2,4-dichlorothis compound. iapchem.org These modifications include incorporating materials like chitosan hierarchical porous silica (B1680970) and Fe₃O₄-polyaniline nanocomposites. iapchem.orgresearchgate.net
These examples highlight the diverse strategies employing nanomaterials to improve the analytical capabilities for detecting this compound compounds.
Voltammetric Detection Mechanisms
Voltammetry is an effective electrochemical technique for the detection of this compound derivatives, as it relies on electrochemical redox electron transfer reactions. iapchem.org The process typically involves applying a variable potential to an electrode and measuring the resulting current.
The electrochemical oxidation of 4-bromothis compound on a CeO₂/eGr composite electrode has been shown to be a mix-controlled process involving the transfer of two electrons. mdpi.com Similarly, the electrochemical reduction of 2,4-D has been found to involve four electrons per molecule. researchgate.net
Different voltammetric techniques are employed, including:
Cyclic Voltammetry (CV): Used for characterizing the electrochemical properties of the sensor. researchgate.net
Amperometry: Employed for quantification, where a constant potential is applied and the current is measured over time. researchgate.net
Square Wave Voltammetry (SWV): This technique has been used for the direct determination of herbicides like 2,4-dichlorothis compound, offering good sensitivity. researchgate.net
Differential Pulse Voltammetry (DPV): This method has been used with boron-doped diamond electrodes for the simultaneous determination of multiple herbicides. researchgate.net
Sensor Performance Metrics
The performance of analytical sensors for this compound is evaluated based on several key metrics, including linearity, detection limits, repeatability, and reproducibility. scielo.org.mx
Linearity and Detection Limits: The linear range is the concentration range over which the sensor's response is directly proportional to the analyte concentration. The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from a blank sample. scielo.org.mx
| Sensor Type | Analyte | Linear Range | Limit of Detection (LOD) |
| CeO₂/eGr composite | 4-bromothis compound | 0.3 to 150 μmol/L | 0.06 μmol/L |
| MWCNT/ERGO biosensor | 2,4-dichlorothis compound | 0.04–24 nM | 16 pM |
| Fe₃O₄ nanoparticle biosensor | 2,4-dichlorothis compound | 0.5–30 μgL⁻¹ | Not specified |
| Fe-doped WO₃/CPE | 2,4-D and 4-CPA | 0.1 μM and 460 μM | 62.8 nM (for 2,4-D) |
| Zirconium-based MOF (SPE) | Four phenoxyacetic acids | 0.2-250 μg/L | 0.1-0.5 μg/L |
| Zirconium-based MOF (UiO-67) | Four phenoxyacetic acids | 0.3 to 250 μg/L | 0.1 to 0.5 μg/L |
| Dispersive Liquid-Liquid Microextraction (DLLME) | 2,4-D and MCPA | 0.5–750 μgL−1 | 0.16 μgL−1 |
Table created with data from sources nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govnih.gov
Repeatability and Reproducibility: Repeatability refers to the precision of measurements taken by the same operator using the same equipment over a short period. Reproducibility assesses the precision of measurements across different laboratories, operators, or equipment. These are often expressed as the relative standard deviation (RSD).
For instance, a CeO₂/eGr sensor for 4-bromothis compound demonstrated excellent repeatability with an RSD of 2.35% for 10 consecutive measurements and good reproducibility with an RSD of 3.6% in six replicated measurements. researchgate.net A method for analyzing phenoxyacetic acids in human urine showed a within-run precision of 2-5% and a between-run precision of 6-15% in lower concentration ranges and 2-8% in higher ranges. nih.gov
Spectrophotometric Approaches
Spectrophotometry offers a simple and accurate method for the determination of this compound derivatives. uchicago.edu This technique measures the amount of light absorbed by a chemical substance at a specific wavelength.
A method for determining 2,4-dichlorothis compound in aqueous and ether solutions has been described, with extinction coefficients determined at specific wavelengths (2835 Å and 2300 Å in water, and 2845 Å in ether). uchicago.edu
Derivative spectrophotometry, which records higher derivatives of absorption spectra, can provide enhanced selectivity, especially when normal spectra overlap. psu.edu For example, a fourth-derivative spectrophotometric method was developed for the determination of p-hydroxyphenoxymethylpenicillin, a derivative of this compound. psu.edu While HPLC was more selective for certain related compounds, the derivative spectrophotometric method showed better reproducibility. psu.edu
Kinetic-spectrophotometric methods have also been developed, based on the inhibitory effect of the analyte on a catalyzed chemical reaction. For instance, a method for determining MCPA is based on its inhibition of the cobalt-catalyzed oxidation of sulfanilic acid, monitored by measuring the change in absorbance over time at 368 nm. researchgate.net
Sample Preparation and Extraction Methods
Effective sample preparation is a critical step to isolate and preconcentrate phenoxyacetic acids from complex matrices like water, soil, and food, thereby removing interfering substances. pjoes.com
Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analyte between two immiscible liquid phases. pjoes.com For phenoxyacetic acids, which can exist in charged and uncharged forms, adjusting the solution pH is crucial to maximize the uncharged form for efficient extraction into an organic solvent. chegg.comufes.br
Solid-Phase Extraction (SPE): SPE is a widely used technique that offers advantages over LLE, including ease of operation, high recoveries, and reduced solvent consumption. csic.es It involves passing a liquid sample through a solid sorbent that retains the analyte. Various sorbents have been used for this compound extraction, including:
Polystyrene-divinylbenzene (PS-DVB): This sorbent has shown good results for retaining polar herbicides like 2,4-D and MCPA from alkaline soil extracts. capes.gov.br
Zirconium(IV)-based Metal-Organic Frameworks (MOFs): Materials like MOF-808 and UiO-67 have been successfully used as SPE adsorbents for extracting phenoxyacetic acids from complex samples due to their high surface area and specific interactions with the analytes. nih.govnih.govresearchgate.net
Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized version of LLE that is fast, simple, and requires minimal solvent. researchgate.netpjoes.com The method involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, forming a cloudy solution where the analyte is extracted into fine droplets of the extraction solvent. researchgate.net This technique has been successfully applied to extract this compound herbicides from water samples, followed by analysis with liquid chromatography. researchgate.netnih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a streamlined approach that combines extraction with a salting-out step and cleanup using dispersive SPE. researchgate.net It was originally developed for pesticide residue analysis in food and has been adapted for determining this compound herbicides in various matrices, including cereals, milk, carrots, and apples. researchgate.nettandfonline.comeurl-pesticides.euku.ac.th Modifications to the standard QuEChERS procedure are often necessary depending on the specific sample matrix and target analytes. researchgate.neteurl-pesticides.eu
Emerging Research Areas and Future Perspectives
Applications in Polymer Chemistry and Material Science
Phenoxyacetic acid and its derivatives are increasingly being explored as valuable components in the synthesis of advanced polymers and materials. Their inherent chemical functionalities allow for their incorporation into various polymer backbones, imparting unique properties and expanding their utility in diverse material science applications.
An important area of research involves the use of this compound and its derivatives in the synthesis of polyaniline (PANI) salts. Polyaniline is a conducting polymer with significant potential in applications such as electrostatic dissipation, anticorrosion coatings, and optoelectronic devices. However, its poor processability has been a major limitation. To address this, scientists have synthesized polyaniline salts using this compound and its derivatives as dopants through an emulsion polymerization method. This method has been shown to yield polyaniline salts with high solubility in common organic solvents like DMF and DMSO, which is a desirable property for improved processability. These salts also exhibit good electrical conductivity. The synthesis typically involves the chemical oxidative polymerization of aniline in the presence of the this compound derivative.
Molecularly imprinted polymers (MIPs) are synthetic receptors designed to selectively bind a target molecule. This compound and its derivatives have been successfully used as templates in the creation of MIPs for the selective recognition of herbicides. In this process, the template molecule (a this compound derivative) is combined with a functional monomer and a cross-linker. After polymerization, the template is removed, leaving behind a cavity that is complementary in shape, size, and functionality to the target molecule. These MIPs have shown promise for use in solid-phase extraction (SPE) to selectively capture this compound herbicides from complex samples. Computational molecular modeling has been employed to study the ion-pair interactions between the template molecules and the functional monomer, indicating that the cross-selectivities of these MIPs are dependent on the binding energies of the complexes formed.
Beyond these specific examples, this compound is also utilized in the broader manufacturing of plastics and polymers, where it can act as a hardening or curing agent, contributing to the durability of the final product. nih.gov Its derivatives are also being investigated for their potential use in specialized materials like dental adhesives and epoxy resins. frontiersin.orgwiley-vch.de
Integration of this compound in Nanotechnology
The unique properties of this compound and its derivatives are being leveraged in the rapidly advancing field of nanotechnology. By functionalizing nanoparticles with these compounds, researchers are developing novel materials with enhanced capabilities for a range of applications, from targeted drug delivery to advanced agrochemicals.
One significant development is the functionalization of gold nanoparticles with 2,4-dichlorothis compound (2,4-D). rsc.org This creates a novel nanomaterial that can be used to study the biodistribution of the herbicide within plant cells. rsc.org The successful modification of these nanoparticles allows for their use in bioimaging and biolabeling, providing a powerful tool to visualize how agricultural chemicals move and act within plant tissues. rsc.org This understanding is crucial for developing more efficient and targeted application methods for herbicides. rsc.org
Furthermore, the carboxylic acid group of this compound makes it a suitable candidate for functionalizing other types of nanoparticles, such as magnetic nanoparticles. While research has demonstrated the coating of magnetic nanoparticles with other organic acids for biomedical applications like drug delivery and hyperthermia treatment, the principles can be extended to this compound derivatives. mdpi.comsemanticscholar.org This could lead to the development of targeted therapies where a drug based on a this compound scaffold is delivered directly to cancer cells, potentially increasing efficacy and reducing side effects. mdpi.comnih.gov The functionalization of nanoparticles with specific this compound derivatives could enable them to bind to particular receptors on target cells, opening up new avenues for personalized medicine. nih.gov
Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical research, and their application to this compound and its derivatives is a promising area of exploration. These computational approaches can accelerate the discovery and optimization of new compounds by predicting their properties and biological activities, thereby reducing the time and cost associated with traditional experimental methods.
In the context of agrochemicals, machine learning models are being developed to predict the herbicidal activity of new this compound analogs. optibrium.comijain.org By training algorithms on large datasets of existing herbicides and their known activities, these models can identify promising new molecular structures with enhanced efficacy or improved environmental profiles. optibrium.com This data-driven approach allows for the rapid screening of virtual libraries of compounds, prioritizing the synthesis and testing of only the most promising candidates.
Computational modeling is also used to study the interactions of this compound derivatives with their biological targets at a molecular level. vanderbilt.edu These studies provide valuable insights into the structure-activity relationships of these compounds, guiding the design of more potent and selective molecules.
Challenges and Future Directions in Drug Discovery and Agrochemical Innovation
Despite the significant potential of this compound and its derivatives, several challenges remain in their continued development for both pharmaceutical and agricultural applications. Overcoming these hurdles will be crucial for realizing the full therapeutic and economic benefits of this important class of compounds.
In agrochemical innovation, the primary challenge is the evolution of herbicide resistance in weeds. agronomyjournals.commdpi.com The widespread and repeated use of this compound herbicides like 2,4-D has led to the selection of resistant weed populations, diminishing their effectiveness. mdpi.com Future research must focus on developing integrated weed management strategies that combine the use of these herbicides with other control methods to slow the development of resistance. bioone.orggrowiwm.org This includes the discovery of new herbicide modes of action and the development of innovative formulations that improve the efficacy and reduce the environmental impact of existing products. nih.gov The use of crops genetically engineered to be resistant to multiple herbicides, including 2,4-D, is one strategy being employed, but this must be carefully managed to prevent the emergence of weeds with resistance to multiple herbicides. mdpi.com
In drug discovery, the development of this compound-based therapeutics faces the same challenges as other new chemical entities. These include the high costs and long timelines of clinical trials, navigating complex regulatory approval processes, and ensuring the safety and efficacy of the final drug product. nih.govnih.gov For this compound derivatives being investigated for applications such as targeted cancer therapy, a deep understanding of the underlying disease biology is essential for identifying the right molecular targets and patient populations. nih.govnih.gov Future directions in this area will likely involve the use of biomarkers to select patients who are most likely to respond to a particular therapy and the development of novel drug delivery systems, potentially leveraging nanotechnology, to enhance the therapeutic index of these compounds. longdom.org
The table below summarizes the key challenges and future directions for this compound in these two critical sectors.
| Sector | Challenges | Future Directions |
| Agrochemicals | - Evolution of herbicide resistance in weeds agronomyjournals.commdpi.com - Environmental impact of widespread use - Need for more effective and selective formulations | - Integrated weed management strategies bioone.orggrowiwm.org - Discovery of new herbicide modes of action nih.gov - Development of herbicide-resistant crop systems mdpi.com - Innovative and targeted delivery systems |
| Drug Discovery | - High cost and long timelines of clinical trials nih.gov - Stringent regulatory approval processes nih.gov - Ensuring safety and efficacy nih.gov - Identifying appropriate patient populations | - Use of biomarkers for patient selection longdom.org - Development of targeted therapies, particularly in oncology nih.govnih.gov - Novel drug delivery systems to improve therapeutic index semanticscholar.org - Application of AI and machine learning to accelerate discovery lifebit.ai |
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods to determine the purity and structural integrity of phenoxyacetic acid derivatives?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Identify characteristic peaks for the carboxylic acid group (C=O stretch at ~1700–1725 cm⁻¹) and ether linkage (C-O-C stretch at ~1250–1050 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : The methylene group (CH₂) adjacent to the carboxylic acid typically resonates at δ 4.5–5.0 ppm, while aromatic protons appear at δ 6.8–7.4 ppm .
- ¹³C NMR : The carbonyl carbon (COOH) appears at ~170–175 ppm, and the ether-linked carbons (OCH₂) at ~65–70 ppm.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., this compound: m/z 152.15) and fragmentation patterns (e.g., loss of COOH group) .
Q. How can synthetic routes for this compound derivatives be optimized for yield and scalability?
- Methodological Answer :
- Route 1 : Condensation of phenol with chloroacetic acid in alkaline conditions (e.g., NaOH). Optimize reaction temperature (60–80°C) and molar ratios (1:1.2 phenol:chloroacetic acid) to minimize side products like dichloroacetates .
- Route 2 : Hydrolysis of allyl phenoxyacetate using acid catalysts (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC) to isolate intermediates .
- Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity .
Advanced Research Questions
Q. How should experimental designs account for variability in this compound bioactivity studies, such as phytotoxicity assays?
- Methodological Answer :
- Controlled Variables : Standardize plant growth conditions (light, humidity, soil pH) and this compound application methods (foliar vs. root exposure) .
- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Newman-Keuls) to compare treatment effects on parameters like root elongation or chlorophyll content. Replicate experiments ≥3 times to ensure statistical power .
- Dose-Response Curves : Test logarithmic concentration ranges (e.g., 0.1–100 µM) to identify EC₅₀ values. Include negative (solvent-only) and positive controls (commercial herbicides) .
Q. What advanced analytical techniques are suitable for detecting trace this compound residues in environmental samples?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) :
- Column : C18 reversed-phase (e.g., 2.1 × 100 mm, 3.5 µm).
- Mobile Phase : Gradient of 0.1% formic acid in water and acetonitrile.
- Detection : MRM transitions (e.g., m/z 152→108 for this compound) with limits of detection (LOD) <1 ppb .
- Solid-Phase Extraction (SPE) : Pre-concentrate samples using hydrophilic-lipophilic balance (HLB) cartridges to enhance sensitivity .
Q. How can contradictory data on this compound’s metabolic roles in mammalian systems be resolved?
- Methodological Answer :
- Metabolomics Workflow :
Sample Preparation : Use isotopically labeled internal standards (e.g., this compound-d₅) to normalize urine or plasma samples .
Data Acquisition : Apply high-resolution MS (HRMS) coupled with hydrophilic interaction chromatography (HILIC) for polar metabolites .
Multivariate Analysis : Perform principal component analysis (PCA) to distinguish metabolic clusters and identify confounding variables (e.g., diet, gut microbiota) .
- In Vitro Validation : Test hypotheses using hepatic cell lines to assess this compound’s impact on pathways like β-oxidation or glutathione metabolism .
Q. What strategies mitigate interference from structural analogs in quantifying this compound derivatives via chromatographic methods?
- Methodological Answer :
- Column Selection : Use phenyl-modified stationary phases to enhance separation of aromatic analogs (e.g., 2-phenoxypropionic vs. 4-phenoxybutyric acid) .
- Derivatization : Convert carboxylic acids to methyl esters using BF₃-methanol, improving peak symmetry and resolution in GC-MS .
- Cross-Validation : Confirm results with orthogonal techniques (e.g., NMR for structural elucidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
